5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-nitrophenoxy group at position 5 and a pyridin-3-ylmethyl group at position 2. The isoindole-1,3-dione scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions.
Purification methods such as C18 reverse-phase chromatography () or silica gel column chromatography () are commonly employed.
Properties
IUPAC Name |
5-(4-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-8-7-16(28-15-5-3-14(4-6-15)23(26)27)10-18(17)20(25)22(19)12-13-2-1-9-21-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABIMBYTIWUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinylmethyl Group: This step often involves the use of pyridine derivatives and suitable alkylating agents.
Attachment of the Nitrophenoxy Group: This can be done via nucleophilic substitution reactions, where a nitrophenol derivative reacts with the isoindole-dione intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrophenoxy group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenoxy and pyridinylmethyl groups can interact with the active sites of these targets.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.
Comparison with Similar Compounds
Data Table: Comparative Analysis
*Estimated based on structural analogy.
Key Findings and Insights
- Substituent Effects: The 4-nitrophenoxy group in the target compound likely enhances electrophilicity compared to 3-nitrophenyl or trifluoromethyl groups in analogues .
- Synthetic Efficiency : High-yield syntheses (e.g., 91.6% in ) suggest optimized routes for isoindole-1,3-dione derivatives, though the target compound may require tailored conditions.
- Bioactivity Gaps : While analogues demonstrate antimicrobial and kinase-inhibitory properties, specific data on the target compound’s activity remain unexplored in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
